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Compound of Interest

Compound Name: ML365

Cat. No.: B609156

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TASK-1 potassium channel inhibitor,
ML365, with alternative compounds, supported by experimental data from automated
electrophysiology assays. The aim is to offer a clear perspective on its efficacy and selectivity
for researchers in neuroscience, cardiology, and pharmacology.

Data Presentation: Quantitative Comparison of
TASK-1 Inhibitors

The following table summarizes the potency and selectivity of ML365 against other known
TASK-1 inhibitors, A293 and Doxapram. It is important to note that the data presented is
compiled from various studies and may not represent a direct head-to-head comparison under
identical experimental conditions.
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Experimental Protocols
Automated Electrophysiology for TASK-1 Inhibition
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This protocol is a representative method adapted from established automated patch-clamp
procedures for K2P channels and is suitable for platforms like the Sophion QPatch or Nanion
SyncroPatch.

1. Cell Preparation:

o HEK293 cells stably expressing human TASK-1 (hTASK-1) channels are cultured to 70-90%
confluency.

o Cells are harvested using a gentle, enzyme-free cell dissociation solution to ensure
membrane integrity.

e The cell suspension is washed and resuspended in an extracellular solution (ECS) to a final
concentration of 1-2 x 1076 cells/mL.

e The cell suspension is kept at room temperature and gently agitated to prevent cell settling.
2. Solutions:

o Extracellular Solution (ECS) (in mM): 140 NacCl, 4 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10
Glucose; pH adjusted to 7.4 with NaOH.

e Intracellular Solution (ICS) (in mM): 140 KCI, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to
7.2 with KOH.

3. Automated Patch-Clamp Procedure (QPatch):

o The QPlate (16 or 48-well) is primed with ECS and ICS.

e The cell suspension is added to the cell hotel of the QPatch instrument.
e Cells are captured on the microfluidic flow channels via suction.

e Giga-ohm seals are formed, followed by whole-cell configuration establishment through
suction pulses.

e Cells are held at a holding potential of -80 mV.
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e TASK-1 currents are elicited by a voltage ramp protocol from -100 mV to +60 mV over 200
ms, applied every 10 seconds.

» A stable baseline current is established by perfusing the cells with ECS.

o Test compounds (ML365, A293, Doxapram) are serially diluted in ECS and applied in
increasing concentrations.

e The effect of each compound concentration is measured after a 3-5 minute incubation period
to ensure steady-state block.

« Inhibition of the outward current at a specific voltage (e.g., +40 mV) is used to determine the
concentration-response relationship.

e |IC50 values are calculated by fitting the concentration-response data to a Hill equation.
4. Selectivity Profiling:

e The same protocol is repeated using cell lines expressing other ion channels of interest (e.qg.,
TASK-3, Kir2.1, KCNQ2, hERG) to determine the selectivity of the test compounds.

Mandatory Visualization
Signaling Pathway of TASK-1 Inhibition
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G-Protein Coupled Receptor (GPCR) Mediated Inhibition of TASK-1
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Automated Electrophysiology Workflow for TASK-1 Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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